molecular formula C20H19NO4 B7114098 (1R,2R)-2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)phenyl]cyclopropane-1-carboxylic acid

(1R,2R)-2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B7114098
M. Wt: 337.4 g/mol
InChI Key: ZHHBBSFOYMLMOM-MYFVLZFPSA-N
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Description

(1R,2R)-2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)phenyl]cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and an isochromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps. One common approach is the copper-catalyzed intramolecular formal one-carbon insertion into esters through cascade diyne cyclization/[1,2]-acyl shift pathway . This method enables the atom-economical synthesis of complex molecules under mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

(1R,2R)-2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)phenyl]cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for (1R,2R)-2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors that play critical roles in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid derivatives: These compounds share the cyclopropane ring structure.

    Isochromene derivatives: These compounds contain the isochromene moiety.

Uniqueness

What sets (1R,2R)-2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)phenyl]cyclopropane-1-carboxylic acid apart is the combination of both the cyclopropane ring and the isochromene moiety in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2R)-2-[4-(3,4-dihydro-1H-isochromene-1-carbonylamino)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(18-15-4-2-1-3-12(15)9-10-25-18)21-14-7-5-13(6-8-14)16-11-17(16)20(23)24/h1-8,16-18H,9-11H2,(H,21,22)(H,23,24)/t16-,17+,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHBBSFOYMLMOM-MYFVLZFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C4CC4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[C@@H]4C[C@H]4C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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